{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
Description
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring, both of which are functionalized with fluorophenyl and phenylprop-2-en-1-yl groups, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Properties
Molecular Formula |
C26H32FN3O3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H32FN3O3S/c27-25-10-8-23(9-11-25)21-34(32,33)30-15-12-24(13-16-30)26(31)29-19-17-28(18-20-29)14-4-7-22-5-2-1-3-6-22/h1-11,24H,12-21H2/b7-4+ |
InChI Key |
PDRFATBXMNIYQD-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a fluorophenyl group through a nucleophilic substitution reaction. This step requires the use of a suitable base, such as sodium hydride, and a fluorophenyl halide.
Sulfonylation: The intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. This step introduces the methanesulfonyl group.
Formation of the Piperazine Intermediate: The piperazine ring is synthesized separately and functionalized with a phenylprop-2-en-1-yl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Coupling of Intermediates: The final step involves coupling the two intermediates through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylprop-2-en-1-yl groups may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl and carbonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(4-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- 1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Uniqueness
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its methyl or chlorophenyl analogs. This can influence its binding affinity, selectivity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
